![molecular formula C18H20F3N5O B2776685 N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide CAS No. 1797325-94-0](/img/structure/B2776685.png)
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
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Description
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H20F3N5O and its molecular weight is 379.387. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The compound N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide, similar to its analogue MGCD0103, exhibits significant potential in anticancer applications. MGCD0103 is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, effective against various cancer cell lines by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Molecular Imaging in Cancer
A study on PET imaging probes, specifically N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide, reveals its exceptional performance in detecting primary and metastatic melanomas. This suggests that similar pyridine-based benzamide derivatives, like the compound , could be highly effective in diagnosing melanoma at early stages (Pyo et al., 2020).
Antimicrobial and Antitubercular Activities
Pyrimidine-linked pyrazole heterocyclics, which include structural elements similar to N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide, have shown promising antimicrobial and antitubercular activities. This indicates a potential application of the compound in developing antibacterial and antitubercular drugs (Chandrashekaraiah et al., 2014).
Synthesis of Novel Heterocyclic Compounds
The compound and its analogues have been used in the synthesis of various heterocyclic compounds. These syntheses contribute to the broader field of medicinal chemistry, offering potential for the discovery of new therapeutic agents (Mansour et al., 2020).
VEGF Inhibition for Cancer Treatment
Compounds structurally related to N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide, such as substituted benzamides, have shown efficacy as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This suggests potential use in treating cancers that involve VEGF pathways (Borzilleri et al., 2006).
properties
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O/c1-25(2)15-14(11-22-17(24-15)26-8-3-4-9-26)23-16(27)12-6-5-7-13(10-12)18(19,20)21/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUQXPFSYFBWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.